2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound, which includes a fused pyridine and pyrimidine ring system, makes it a versatile candidate for various chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid and 2-methylpropanoic acid.
Chlorination: The acids are subjected to chlorination to introduce chlorine atoms at specific positions.
Amination: The chlorinated intermediates undergo amination reactions to introduce amino groups.
Heterocyclization: The aminated intermediates are then cyclized to form the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: It is used in studying enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
Triazole-Pyrimidine Hybrids: Exhibits neuroprotective and anti-inflammatory activities.
Benzimidazole Derivatives: Used in the synthesis of novel heterocyclic compounds with biological activities.
Uniqueness
2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its fused pyridine and pyrimidine ring system, which provides a versatile platform for chemical modifications. This structural feature allows for the exploration of various biological activities and the development of new therapeutic agents.
Properties
CAS No. |
934494-73-2 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O/c1-3-20-14-12(10(2)18-16(17)19-14)9-13(15(20)21)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,18,19) |
InChI Key |
SVQPVMARWDTMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=CC=C3)C)N |
Origin of Product |
United States |
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